molecular formula C9H16O6 B1224753 1,2-O-Isopropylidene-a-d-glucofuranose

1,2-O-Isopropylidene-a-d-glucofuranose

Cat. No.: B1224753
M. Wt: 220.22 g/mol
InChI Key: BGGCXQKYCBBHAH-XUQKIGAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-O-Isopropylidene-a-d-glucofuranose is a complex organic compound characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-Isopropylidene-a-d-glucofuranose typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tetrahydrofuro[2,3-d][1,3]dioxol ring: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Functionalization of the ethane-1,2-diol moiety: This can be achieved through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Isopropylidene-a-d-glucofuranose can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Organic Synthesis

Overview :
1,2-O-Isopropylidene-α-D-glucofuranose serves as a key intermediate in the synthesis of more complex carbohydrates and glycosides. The presence of isopropylidene protecting groups allows for selective reactions at other functional sites on the sugar molecule.

Key Reactions :

  • Glycosylation : It can undergo glycosylation reactions to form glycosides, which are crucial in the development of carbohydrate-based pharmaceuticals.
  • Acylation : Selective acylation using various acylating agents has been reported to yield derivatives with enhanced properties for further applications .

Pharmaceutical Development

Applications :

  • Drug Stability : The compound enhances the stability and bioavailability of pharmaceutical formulations. It is used in the synthesis of glycosides that can improve drug efficacy .
  • Antiviral and Antibacterial Properties : Derivatives of 1,2-O-Isopropylidene-α-D-glucofuranose have shown potential as inhibitors of xylanase enzymes, which are important for the growth of certain pathogens and cancer cells.

Biotechnology

Role in Biochemistry :

  • Protecting Group : In biochemical synthesis, it acts as a protecting group for hydroxyl groups during chemical reactions. This selectivity allows for more efficient synthesis pathways when creating complex molecules .
  • Research Tool : It is frequently employed in academic research to study carbohydrate chemistry, contributing to advancements in understanding sugar-related biological processes .

Food Industry

Usage :

  • Sugar Substitute : The compound is utilized as a low-calorie sweetener in various food products, appealing to consumers seeking healthier alternatives to traditional sugars. Its properties make it suitable for diabetic-friendly formulations .

Cosmetics

Incorporation in Formulations :

  • Moisturizing Agent : Due to its hydrophilic nature, it is included in skincare products to enhance skin hydration and texture. This application targets consumers looking for effective cosmetic solutions .

Case Study 1: Synthesis and Characterization

A study focused on the selective acylation of 1,2-O-Isopropylidene-α-D-glucofuranose demonstrated its utility in synthesizing tri-O-acyl derivatives with high yields. The structures were characterized using FTIR and NMR spectroscopy, confirming the effectiveness of this compound in producing complex sugar derivatives .

Case Study 2: Antiviral Applications

Research investigating the antiviral properties of derivatives indicated that certain modifications to 1,2-O-Isopropylidene-α-D-glucofuranose could enhance solubility and activity against viral pathogens. The microwave-assisted deprotection methods improved yields significantly compared to traditional methods .

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-a-d-glucofuranose involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Modulating their activity.

    Interacting with receptors: Influencing cellular signaling pathways.

    Scavenging free radicals: Providing antioxidant protection.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
  • 2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

Uniqueness

1,2-O-Isopropylidene-a-d-glucofuranose stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4?,5-,6+,7+,8+/m0/s1

InChI Key

BGGCXQKYCBBHAH-XUQKIGAKSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C(CO)O)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O)C

Synonyms

1,2-O-isopropylidene-alpha-D-glucofuranose

Origin of Product

United States

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